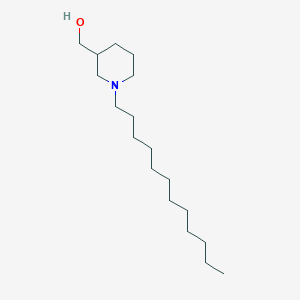
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is a complex organic compound belonging to the benzopyran family. This compound is characterized by the presence of three nitro groups at positions 3, 6, and 8, and a hydroxy group at position 7 on the benzopyran ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- typically involves the nitration of 7-hydroxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Using a nitrating mixture to introduce nitro groups.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods like HPLC or NMR spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of 7-oxo-3,6,8-trinitro-2H-1-benzopyran-2-one.
Reduction: Formation of 7-hydroxy-3,6,8-triamino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-2H-1-benzopyran-2-one: Lacks the nitro groups, making it less reactive.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (Scopoletin): Contains a methoxy group instead of nitro groups, altering its chemical properties.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Lacks the nitro groups and has a different hydrogenation state.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
439590-78-0 |
|---|---|
Molekularformel |
C9H3N3O9 |
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
7-hydroxy-3,6,8-trinitrochromen-2-one |
InChI |
InChI=1S/C9H3N3O9/c13-7-4(10(15)16)1-3-2-5(11(17)18)9(14)21-8(3)6(7)12(19)20/h1-2,13H |
InChI-Schlüssel |
QOJFEDQYICLERL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


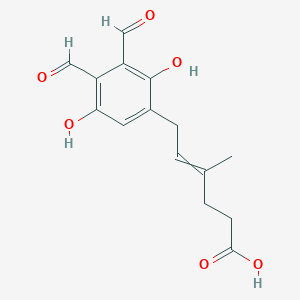
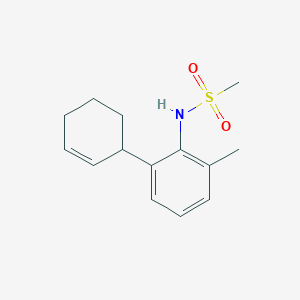
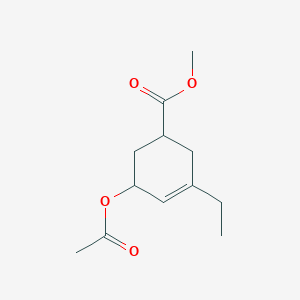
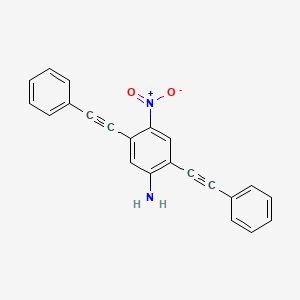
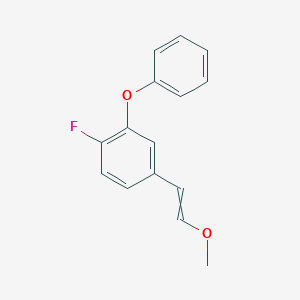
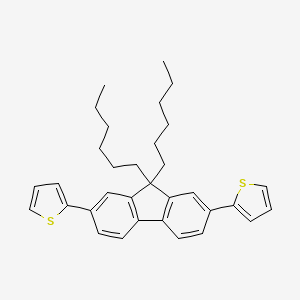
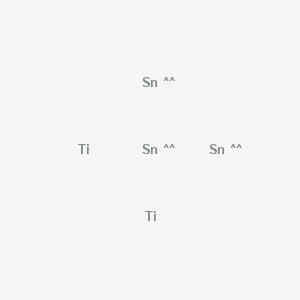
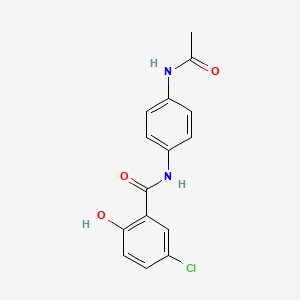
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
